ethyl 2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
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Description
Ethyl 2-(3-methyl-8-morpholino-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate, also known as EMD 57283, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of purine derivatives and has shown promising results in various research studies. In
Scientific Research Applications
Synthesis and Chemical Properties:
- A study describes an efficient, catalyst-free synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines, highlighting the versatility of 6-halopurine derivatives reacting with ethyl acetoacetate (Qu et al., 2009).
- The synthesis and pharmacological study of various ethyl esters, including those with substituted quinazolinone nuclei, were investigated, demonstrating the broad applicability of these compounds in medicinal chemistry (Maggio et al., 2001).
Biological Evaluation and Potential Applications:
- Novel compounds including 2-(arylmorpholino-4-yl)ethyl esters showed moderate to good selective COX-2 inhibition, indicating their potential as anti-inflammatory agents (Shi et al., 2012).
- Ethyl 2-[8-arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized, exhibiting promising antiplatelet and antioxidant properties, indicating their therapeutic potential (Gurevich et al., 2020).
- Another compound, ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, was evaluated for its anticancer activity against human breast cancer cells, demonstrating its potential in chemotherapy (Ragavan et al., 2020).
Structural and Spectroscopic Studies:
- The structural and spectroscopic properties of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate were investigated, contributing to a deeper understanding of such compounds (Karczmarzyk et al., 2012).
- Studies on compounds like 5-methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one provided insights into molecular structures and interactions, which are crucial for drug design (Lin et al., 2012).
properties
IUPAC Name |
ethyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-3-24-9(20)8-19-10-11(17(2)14(22)16-12(10)21)15-13(19)18-4-6-23-7-5-18/h3-8H2,1-2H3,(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHIRFKAYAAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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